1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea
Description
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea is a urea derivative featuring a 6-methoxy-substituted benzothiazole core linked to a propyl group via a urea bridge. The propyl substituent on the urea nitrogen distinguishes it from structurally related compounds, such as Frentizole (1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylurea), where the urea nitrogen is substituted with a phenyl group instead of an alkyl chain .
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-13-11(16)15-12-14-9-5-4-8(17-2)7-10(9)18-12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFZYRCVNYAHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea typically involves the reaction of 6-methoxybenzothiazole with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, a series of compounds based on the benzothiazole structure have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. These compounds demonstrated improved potency compared to earlier derivatives, with IC50 values in the low nanomolar range, suggesting that modifications to the benzothiazole scaffold can enhance anticancer efficacy .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzothiazole Derivative A | Melanoma | 0.4 |
| Benzothiazole Derivative B | Prostate Cancer | 2.2 |
| 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea | Unknown | TBD |
Kinase Inhibition
The compound has been investigated for its ability to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A), which is implicated in neurodegenerative disorders. Modifications to the benzothiazole framework have resulted in derivatives that exhibit selective inhibition of Dyrk1A over closely related kinases, suggesting a potential therapeutic role in treating conditions like Alzheimer's disease .
Table 2: Dyrk1A Inhibition Potency
| Compound | Dyrk1A Inhibition (%) | Selectivity Ratio (Dyrk1A/Dyrk2) |
|---|---|---|
| AHS-211 | 85 | 15 |
| 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea | TBD | TBD |
Case Study: Dyrk1A Inhibitors
In a study focusing on the design and synthesis of Dyrk1A inhibitors, a series of compounds were synthesized based on the hydroxybenzothiazole urea scaffold. The results indicated that while modifications could enhance potency, the presence of specific functional groups (like hydroxyl) was critical for maintaining binding affinity and selectivity against Dyrk isoforms .
Case Study: Antiproliferative Activity
Another significant investigation involved testing a range of methoxybenzoyl-aryl-thiazoles against melanoma and prostate cancer cells. The study highlighted how structural modifications led to enhanced antiproliferative activity compared to earlier compounds, emphasizing the importance of scaffold optimization in drug development .
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Urea Nitrogen
The substitution pattern on the urea nitrogen significantly impacts physicochemical and biological properties:
- Frentizole (3-phenylurea variant): The phenyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability but could also increase metabolic stability.
- Alkyl chains may reduce steric hindrance, improving binding to hydrophobic pockets in target proteins.
Benzothiazole Core Modifications
The 6-methoxybenzothiazole moiety is shared with several compounds in the evidence, including malonate derivatives (e.g., 5ic, 5jc, 5kc) . In contrast, 5hc (6-chlorobenzothiazole analog) shows a higher melting point (125–127°C vs. 74–101°C for methoxy derivatives), indicating that electron-withdrawing chloro substituents may enhance crystallinity .
Comparison with Sulfonylurea Derivatives
Chlorpropamide (1-(p-chlorobenzenesulfonyl)-3-propylurea) is a sulfonylurea antidiabetic agent . Unlike the target compound, it features a sulfonyl linker instead of a benzothiazole-thiourea system. Sulfonylureas act via pancreatic β-cell potassium channel modulation, whereas benzothiazolyl ureas may target distinct pathways (e.g., kinase inhibition ).
Key Physical Properties
Biological Activity
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea typically involves the reaction of 6-methoxybenzothiazole with propyl isocyanate. The structural integrity of the compound is crucial for its biological activity, particularly the presence of the methoxy group which influences its interaction with biological targets.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the modulation of apoptosis and cell cycle arrest, as evidenced by flow cytometry assays .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2.0 | Apoptosis induction |
| B7 | A549 | 1.5 | Cell cycle arrest |
| 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea | TBD | TBD | TBD |
Inhibition of Kinases
The compound has also been evaluated for its inhibitory effects on various kinases, particularly Dyrk1A. Studies suggest that modifications to the benzothiazole scaffold can enhance selectivity and potency against specific kinases. For example, a related study demonstrated that certain derivatives exhibited over 30% inhibition at concentrations as low as 0.5 μM against Dyrk1A .
Table 2: Inhibition Potency Against Dyrk Kinases
| Compound | Dyrk1A Inhibition (%) at 0.5 μM | Dyrk1B Inhibition (%) at 0.5 μM |
|---|---|---|
| AHS-211 | 31 | N/A |
| 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives have shown promise in antimicrobial applications as well. Compounds similar to 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea have been tested against various bacterial strains, demonstrating significant antibacterial and antifungal activities . The minimal inhibitory concentration (MIC) values for these compounds often fall within a range that suggests efficacy in therapeutic applications.
Table 3: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| UBT | E. coli | 50 |
| UBT | S. aureus | TBD |
| 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea | TBD | TBD |
The biological activity of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-propylurea is likely mediated through several mechanisms:
- Kinase Inhibition : The compound's ability to inhibit kinases such as Dyrk1A suggests that it may interfere with signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to promote apoptotic pathways in cancer cells, leading to reduced viability.
- Antimicrobial Mechanisms : The interaction with microbial cell membranes or specific metabolic pathways could explain the observed antimicrobial effects.
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:
- Frentizole , a derivative used for rheumatoid arthritis treatment, exemplifies how benzothiazole structures can lead to effective therapeutic agents.
- Compounds like Bentaluron are utilized in agricultural applications as fungicides, showcasing their broad-spectrum utility beyond human health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
